4-Ethoxy-3-fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-fluoropiperidine is a fluorinated piperidine derivative with the molecular formula C7H14FNO.
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-3-fluoropiperidine typically involves multi-step synthetic routes. One common method includes the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-fluoropiperidine, with an ethoxy group. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the substitution reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Ethoxy-3-fluoropiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-fluoropiperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethoxy-3-fluoropiperidine involves its interaction with specific molecular targets and pathwaysThe fluorine atom’s high electronegativity and small size contribute to the compound’s ability to form strong hydrogen bonds and dipole interactions, enhancing its pharmacokinetic and pharmacodynamic profiles .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-3-fluoropiperidine can be compared with other fluorinated piperidine derivatives, such as:
4-Fluoropiperidine: Lacks the ethoxy group, resulting in different chemical and biological properties.
3-Fluoropiperidine: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
4-Ethoxy-3-chloropiperidine: Substitution of fluorine with chlorine alters the compound’s electronic effects and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H14FNO |
---|---|
Molekulargewicht |
147.19 g/mol |
IUPAC-Name |
4-ethoxy-3-fluoropiperidine |
InChI |
InChI=1S/C7H14FNO/c1-2-10-7-3-4-9-5-6(7)8/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
YTSFLDIUUSSYJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCNCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.